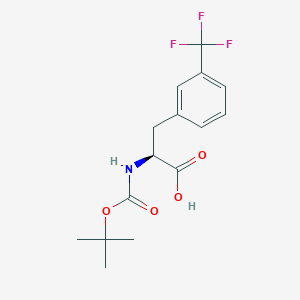

(S)-2-((tert-Butoxycarbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid

Description

(S)-2-((tert-Butoxycarbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine and a 3-(trifluoromethyl)phenyl substituent. The Boc group serves as a protective moiety for the amine, enabling selective deprotection during peptide synthesis or medicinal chemistry applications . The trifluoromethyl (CF₃) group at the meta position of the phenyl ring enhances hydrophobicity and metabolic stability while influencing electronic properties, making this compound valuable in drug discovery .

This compound is typically synthesized via multi-step protocols involving coupling reactions (e.g., DCC-mediated amidation), deprotection, and purification via column chromatography or HPLC . Its structural features align with intermediates in antiviral, anticancer, and protease inhibitor development, as seen in related analogs .

Properties

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F3NO4/c1-14(2,3)23-13(22)19-11(12(20)21)8-9-5-4-6-10(7-9)15(16,17)18/h4-7,11H,8H2,1-3H3,(H,19,22)(H,20,21)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHMWDGGGZHFFRC-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70931711 | |

| Record name | N-[tert-Butoxy(hydroxy)methylidene]-3-(trifluoromethyl)phenylalaninato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70931711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142995-31-1 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-(trifluoromethyl)-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142995-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[tert-Butoxy(hydroxy)methylidene]-3-(trifluoromethyl)phenylalaninato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70931711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(S)-2-((tert-Butoxycarbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid, often referred to as a phenylalanine derivative, has garnered attention in various fields of research due to its potential biological activities. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group and a trifluoromethyl-substituted phenyl moiety. Below, we explore its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C15H18F3N O4

- Molecular Weight : 333.30 g/mol

- CAS Number : 486460-00-8

The biological activity of this compound is primarily linked to its role as an amino acid derivative, which can interact with various biological targets:

- Inhibition of Enzymes : Studies have indicated that derivatives similar to this compound can inhibit enzymes such as tryptophan hydroxylase type I (TPH1), which is involved in serotonin synthesis. For instance, related compounds have shown IC50 values in the nanomolar range for TPH1 inhibition, suggesting potent biological activity that could be explored for therapeutic applications in obesity and metabolic disorders .

- Impact on Cell Signaling Pathways : The compound has been implicated in modulating various signaling pathways including those involved in apoptosis, autophagy, and inflammation. It may influence the MAPK/ERK pathway and other critical signaling cascades that regulate cell proliferation and survival .

In Vitro Studies

In vitro evaluations have demonstrated that this compound exhibits significant anti-adipogenic effects. For example, it has been reported to reduce the expression of key lipogenic genes during adipocyte differentiation, indicating its potential for treating obesity-related conditions. The compound's interaction with TPH1 was characterized by optimal binding free energy values, supporting its role as a selective inhibitor .

In Vivo Studies

In vivo studies using high-fat diet (HFD)-induced obesity mouse models have shown that administration of this compound can lead to reduced body weight gain and decreased fat accumulation. These effects are attributed to the compound's ability to modulate metabolic pathways without penetrating the blood-brain barrier (BBB), thus minimizing central nervous system side effects .

Case Studies

- Obesity Treatment : A study investigated the effects of a related compound on HFD-fed C57BL6 mice. The results indicated that daily intraperitoneal injections led to significant reductions in body weight and fat mass, alongside favorable changes in metabolic markers .

- Cancer Research : The compound's potential role in cancer therapy has also been explored. It was found to induce apoptosis in certain cancer cell lines by activating specific cell cycle checkpoints and modulating apoptotic pathways .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C15H18F3N O4 |

| Molecular Weight | 333.30 g/mol |

| CAS Number | 486460-00-8 |

| IC50 for TPH1 Inhibition | ~37 nM |

| Purity | >95% (HPLC) |

| Biological Activity | Effect |

|---|---|

| Anti-Adipogenic | Reduces lipogenic gene expression |

| Apoptosis Induction | Activates apoptotic pathways |

| Enzyme Inhibition | Inhibits TPH1 |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related derivatives, focusing on substituent effects, molecular properties, and applications:

Notes:

- Molecular Weight: *Estimated based on analogs (e.g., reports 317.28 g/mol for a difluoro-hydroxy analog).

- Substituent Effects:

- Electron-Withdrawing Groups (CF₃, F, SO₂Me): Increase stability and modulate binding interactions in enzymatic pockets .

- Bulkier Groups (I, OCF₃): Influence steric hindrance and reaction pathways (e.g., iodine facilitates Suzuki couplings) .

- Polar Groups (O(CH₂)₂NMe₂): Enhance solubility and pharmacokinetic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.